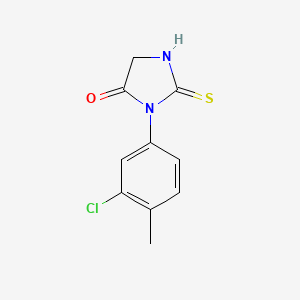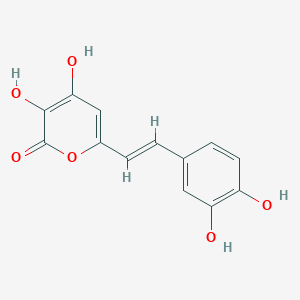![molecular formula C10H10ClNO3S B2581543 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 338421-10-6](/img/structure/B2581543.png)
2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H10ClNO3S . It has a molecular weight of 259.7093 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c12-9-4-2-1-3-8(9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Environmental and Biological Interactions
Toxicology and Environmental Fate of Herbicides
Studies on herbicides like 2,4-D (a chlorophenoxyacetic acid similar in some respects to the target compound) have explored their toxicity, environmental fate, and the mechanisms of action in agricultural settings. For example, research on 2,4-D has highlighted its widespread use and the consequent need for understanding its environmental impact, including its behavior in water and soil, and its effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).
Corrosion Inhibition
Research on organic corrosion inhibitors for metals in acidic solutions has identified the role of compounds containing sulfur, which might be structurally similar to 2-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid. Such studies suggest potential applications in industrial cleaning and maintenance, where the presence of sulfur and nitrogen atoms plays a critical role in preventing metal corrosion (Goyal et al., 2018).
Potential Therapeutic and Pharmacological Effects
- Pharmacological Properties of Sulfonamides: Sulfonamides, which share a sulfur motif with the target compound, have been extensively studied for their diverse pharmacological properties, including their role as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This suggests potential research directions in exploring similar pharmacological applications for sulfur-containing compounds like this compound (Carta, Scozzafava, & Supuran, 2012).
Environmental Remediation
- Wastewater Treatment: Studies on the treatment of wastewater from pesticide production have identified the need for effective removal of toxic compounds, including those structurally related to chlorophenoxyacetic acids. The research emphasizes the importance of biological and chemical processes for degrading persistent organic pollutants in industrial effluents, suggesting possible applications for related compounds in environmental remediation efforts (Goodwin et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXESWTQMRFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

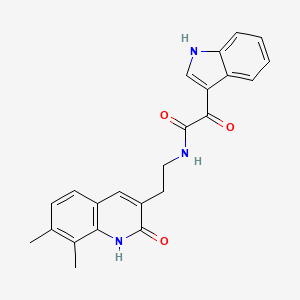
![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)
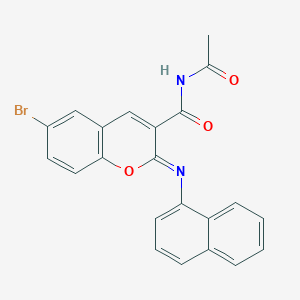
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)
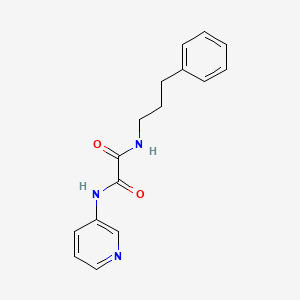
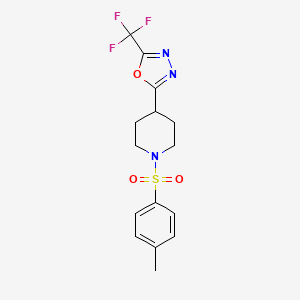
![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)
